N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 922587-03-9
Cat. No.: VC6885848
Molecular Formula: C24H21ClN4O4S2
Molecular Weight: 529.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922587-03-9 |
|---|---|
| Molecular Formula | C24H21ClN4O4S2 |
| Molecular Weight | 529.03 |
| IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C24H21ClN4O4S2/c25-20-5-3-6-21-22(20)27-24(34-21)29(16-18-4-1-2-11-26-18)23(30)17-7-9-19(10-8-17)35(31,32)28-12-14-33-15-13-28/h1-11H,12-16H2 |
| Standard InChI Key | JWEPPWCLCRAZDB-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=CC=C5Cl |
Introduction
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound with a molecular formula of C24H21ClN4O4S2 and a molecular weight of 529.0 g/mol . This compound belongs to the class of benzamides, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorobenzo[d]thiazole moiety, a morpholinosulfonyl group, and a pyridin-2-ylmethyl substituent suggests potential interactions with various biological targets.
Synthesis
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. These steps may include:
-
Formation of the Benzothiazole Core: This involves the reaction of appropriate precursors to form the chlorobenzo[d]thiazole moiety.
-
Introduction of the Morpholinosulfonyl Group: This step involves the attachment of the morpholinosulfonyl group to the benzamide backbone.
-
Attachment of the Pyridin-2-ylmethyl Substituent: This final step involves the introduction of the pyridin-2-ylmethyl group to complete the compound.
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.
Biological Activity and Potential Applications
While specific biological activity data for N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is limited, compounds with similar structures have shown promise in various fields:
-
Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity: Some benzamide derivatives have demonstrated anticancer potential by inhibiting cell proliferation in cancer cell lines .
-
Inflammation Modulation: The presence of certain functional groups may allow interaction with enzymes involved in inflammatory pathways .
Research Findings and Future Directions
Research into N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide is ongoing, with a focus on understanding its mechanism of action and potential therapeutic applications. Future studies should include:
-
In Vitro and In Vivo Assays: To evaluate the compound's efficacy and safety in biological systems.
-
Molecular Docking Studies: To predict the compound's binding affinity to specific biological targets.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume